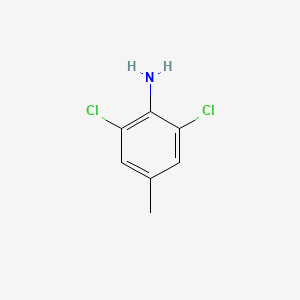

2,6-Dichloro-4-methylaniline

描述

Contextualizing Halogenated Anilines within Organic Chemistry

Halogenated anilines represent a critical class of compounds in organic chemistry, serving as fundamental building blocks for a vast array of more complex molecules. acs.org Aryl halides, including halogenated anilines, are indispensable synthetic intermediates used in widely applied reactions such as cross-coupling chemistries, lithium-halogen exchanges, and Grignard reactions, which are foundational methods for constructing carbon-carbon bonds. acs.orgnih.gov The presence of halogen atoms on the aromatic ring significantly influences the molecule's reactivity and provides a handle for further functionalization.

The synthesis of halogenated anilines often involves electrophilic aromatic substitution, where an aniline (B41778) derivative reacts with a halogenating agent. byjus.com However, the strong activating nature of the amino (-NH₂) group makes the aromatic ring extremely reactive, which can lead to over-halogenation, yielding multiple substitutions. chemistrysteps.com To achieve regioselectivity and control the extent of halogenation, chemists often employ strategies such as protecting the amino group as an amide. This moderation of the amino group's activating effect allows for more precise installation of halogens at desired positions, typically ortho and para to the directing group. chemistrysteps.com Alternative modern methods, such as the palladium-catalyzed ortho-selective halogenation of N-arylcarbamates, offer efficient routes to specifically substituted haloanilines under mild conditions. acs.org

Significance of Dichloroanilines in Contemporary Chemical Synthesis and Environmental Studies

Dichloroanilines, as a subclass of halogenated anilines, are compounds consisting of an aniline ring substituted with two chlorine atoms. wikipedia.org There are six structural isomers of dichloroaniline, each with the molecular formula C₆H₅Cl₂N, differing only in the position of the chlorine atoms. wikipedia.org These compounds are of considerable importance as intermediates in the industrial production of various commercial products, including dyes, pigments, pesticides, and pharmaceuticals. nih.govgoogle.com For instance, 2,5-dichloroaniline (B50420) is a precursor for Pigment Yellow 10, and other isomers are used to synthesize herbicides. wikipedia.org The synthesis of these isomers often involves the catalytic hydrogenation of the corresponding dichloronitrobenzene precursor. chemicalbook.com

Despite their industrial utility, the widespread use and environmental release of dichloroanilines and their degradation products have raised significant environmental concerns. nih.gov Compounds like 3,4-dichloroaniline (B118046) (3,4-DCA) are known to be persistent in the environment, often originating from the breakdown of phenylurea and phenylcarbamate pesticides. tandfonline.comtandfonline.com The presence of these chlorinated anilines in soil and water can be attributed to their high persistence, low biodegradability, and introduction from industrial and municipal wastewater. tandfonline.com Studies have shown that certain dichloroaniline isomers, such as 3,5-dichloroaniline, can be more toxic to soil microorganisms than their parent pesticide compounds, potentially disrupting crucial ecosystem functions like nitrification. nih.gov This has prompted extensive research into their ecotoxicological impacts and the development of effective remediation techniques to remove them from water sources. nih.govtandfonline.com

Research Gaps and Future Directions for 2,6-Dichloro-4-methylaniline

While the broader class of dichloroanilines has been studied, specific research on this compound is less extensive, presenting several opportunities for future investigation. A primary research gap exists in understanding its specific environmental fate, persistence, and ecotoxicological profile. Unlike its isomers such as 3,4-DCA and 3,5-DCA, detailed studies on the environmental impact of this compound are not widely documented. tandfonline.comnih.gov Future environmental studies should focus on its biodegradability, potential for bioaccumulation, and its effects on various aquatic and soil organisms to perform a comprehensive risk assessment.

Another promising avenue for research lies in the exploration of novel synthetic applications for this compound. Its structural analogues, such as 2,6-dichloro-4-(trifluoromethyl)aniline, are valuable intermediates in the synthesis of modern agrochemicals and pharmaceuticals. google.comscbt.comdataintelo.com Research into the biological activity of derivatives synthesized from this compound could lead to the discovery of new bioactive molecules. This could involve using it as a building block in the development of new herbicides, fungicides, or pharmaceutical agents, similar to how related anilines are employed. dataintelo.comfishersci.ca

Furthermore, the development of more efficient and environmentally benign synthesis processes for this compound remains a pertinent research direction. Patented methods for producing substituted 2,6-dichloroanilines often involve multi-step processes or require specific catalysts and stringent reaction conditions to control regioselectivity and prevent the formation of unwanted byproducts. google.comgoogle.com Future research could focus on developing novel catalytic systems or flow chemistry processes that improve yield, reduce waste, and operate under milder conditions, aligning with the principles of green chemistry.

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUDNHJDRNNRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205007 | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56461-98-4 | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dichloro 4 Methylaniline and Its Derivatives

Strategies for Regioselective Chlorination and Methylation in Aniline (B41778) Synthesis

The construction of the 2,6-dichloro-4-methyl substitution pattern on an aniline core can be approached in two primary ways: by dichlorinating a para-methylated aniline precursor or by methylating a dichloroaniline scaffold. Both strategies present unique challenges in controlling regioselectivity. A common and logical starting material for the first approach is 4-methylaniline (p-toluidine), where the key challenge lies in the selective introduction of two chlorine atoms at the ortho positions relative to the amino group.

The amino group in aniline is a powerful activating, ortho-, para-directing group. In p-toluidine, the para-position is blocked by the methyl group, which inherently directs electrophilic substitution to the two ortho-positions (2 and 6). However, the high reactivity of the aniline ring can lead to over-halogenation or side reactions. To control this, various catalytic systems have been developed.

Direct chlorination can be performed with reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride. chemicalbook.comresearchgate.net The regiochemical outcome can be steered by specific catalysts. Organocatalysis offers a metal-free approach; for example, secondary ammonium (B1175870) salts have been employed to achieve highly regioselective ortho-chlorination of protected anilines. researchgate.net Another innovative approach utilizes Lewis basic selenoether catalysts with NCS, which provides excellent ortho-selectivity for unprotected anilines, overcoming the innate preference for para-substitution. nsf.gov

Transition metal catalysts are also effective. Iron(III) salts, such as iron(III) tosylate (Fe(OTs)₃), have been shown to favor ortho-halogenation. nih.gov In some cases, protecting the highly reactive amino group, for instance as an acetanilide, is a classic strategy to moderate its activating effect and improve the selectivity of chlorination, followed by a deprotection step. google.com A patent for a related compound, 2,6-dichloro-3-methylaniline, outlines a multi-step process involving protection, chlorination, and deprotection to ensure the correct substitution pattern. google.com

The alternative strategy involves introducing the methyl group at the para-position of a pre-existing dichloroaniline, such as 2,6-dichloroaniline (B118687). This route is often more challenging due to the deactivating nature of the two chlorine atoms and potential N-alkylation side reactions.

The classical Friedel-Crafts alkylation is generally unsuitable for direct use on anilines because the basic amino group complexes with the Lewis acid catalyst, deactivating the ring and promoting N-alkylation. researchgate.netnih.gov This necessitates the protection of the amino group, for example, as an amide, to allow for successful C-alkylation on the ring. researchgate.net

More advanced catalytic methods have emerged to overcome these limitations. Zeolite catalysts have demonstrated high para-selectivity in the C-alkylation of anilines with alcohols, representing a viable, albeit high-temperature, industrial approach. A highly selective method for the para-C-H alkylation of various anilines uses the commercially available catalyst H₂O·B(C₆F₅)₃ with alkenes as the alkylating agents. researchgate.net While this demonstrates a modern approach to para-selectivity, its application is for larger alkyl groups. For methylation specifically, methanol (B129727) can serve as the C1 source in ruthenium-catalyzed reactions, though these often target N-methylation. nih.govrsc.org

Exploration of Catalytic Systems for Halogenation Reactions

Novel Approaches to Amino Group Introduction and Modification

An alternative synthetic paradigm involves constructing the 1-methyl-2,6-dichloro-benzene framework first, followed by the introduction of the amino group. This can be achieved either by the reduction of a nitro group or by the substitution of a leaving group on the ring.

A robust and widely used method for synthesizing anilines is the reduction of the corresponding nitroarene. For the target molecule, this would involve the reduction of 2,6-dichloro-4-methyl-1-nitrobenzene. This precursor can be synthesized by the nitration of 2,6-dichlorotoluene.

Catalytic hydrogenation is the most common and efficient method, typically employing hydrogen gas and a heterogeneous catalyst. Precious metals such as palladium (Pd), platinum (Pt), or nickel (Ni) supported on activated carbon are frequently used and offer high yields and selectivity. rsc.orgsioc-journal.cn The reaction mechanism, first detailed by Haber, can proceed through a direct route involving nitroso and hydroxylamine (B1172632) intermediates or a condensation pathway involving azoxy and azo species. rsc.org

Historically, stoichiometric reducing agents were used. The Béchamp reduction, which uses iron filings in acidic media, and the Zinin reduction, which uses sulfides, are classic examples. sioc-journal.cnyoutube.com However, these methods often require harsh conditions and generate significant amounts of waste, making them less favorable than modern catalytic approaches. sioc-journal.cn

The amino group can also be introduced via nucleophilic aromatic substitution (SₙAr) on a suitable polyhalogenated precursor, such as 1,2,3-trichloro-5-methylbenzene. In this reaction, an amine source like ammonia (B1221849) displaces a halide on the aromatic ring. pressbooks.pub

The SₙAr mechanism typically requires the aromatic ring to be activated by strong electron-withdrawing groups, which is not the case for 1,2,3-trichloro-5-methylbenzene. wikipedia.org Therefore, forcing conditions such as high temperatures and pressures are often necessary for the reaction to proceed with a strong nucleophile like sodium amide (NaNH₂). pressbooks.pubfishersci.fi

To circumvent these harsh conditions, transition metal-catalyzed methods have been developed. Copper and palladium catalysts are particularly effective in facilitating the coupling of aryl halides with ammonia or amine equivalents under significantly milder conditions. google.com For instance, a method for preparing p-trifluoromethylaniline involves a high-pressure ammonolysis reaction catalyzed by a mixture of cuprous chloride and copper powder. google.com These catalyzed reactions, often referred to as Buchwald-Hartwig amination or Ullmann condensation, have broadened the scope and practicality of synthesizing anilines from aryl halides.

Reduction of Nitro-Substituted Precursors

Green Chemistry Principles in the Synthesis of Dichloroanilines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dichloroanilines can be evaluated through this lens, favoring methods that are more sustainable and environmentally benign.

Catalysis and Atom Economy : Catalytic methods are inherently greener than stoichiometric ones. For instance, the catalytic hydrogenation of a nitro precursor to form the aniline is superior to the Béchamp reduction, which uses stoichiometric iron. sioc-journal.cnacs.org Catalysis maximizes atom economy by minimizing the formation of inorganic byproducts. Similarly, direct C-H functionalization for chlorination, which avoids the use of protecting groups, improves atom economy by reducing the number of synthetic steps. nih.gov

Safer Solvents and Reagents : Many traditional syntheses employ volatile and toxic organic solvents. Greener alternatives include the use of ionic liquids, which have been shown to be effective solvents for the regioselective halogenation of anilines with copper halides. researchgate.net Microwave-assisted synthesis can also reduce or eliminate the need for organic solvents. tandfonline.com Replacing hazardous reagents, such as chlorine gas, with safer alternatives like hydrogen peroxide in the presence of HCl for chlorination, represents another green improvement. wikipedia.org

Energy Efficiency : Developing reactions that proceed under mild conditions (ambient temperature and pressure) is a key goal of green chemistry. Modern catalytic systems for both halogenation and amination often operate at lower temperatures than traditional methods, thereby reducing energy consumption. rsc.orgtandfonline.com

Reduction of Derivatives : Synthetic routes that require the use of protecting groups, such as protecting the aniline nitrogen before Friedel-Crafts alkylation or chlorination, generate additional waste and require extra steps for protection and deprotection. google.comresearchgate.net Methodologies that enable direct, selective functionalization of unprotected anilines are therefore considered greener. nsf.govnih.gov

Biocatalysis : An emerging frontier in green synthesis is the use of enzymes. For the reduction of nitroarenes, nitroreductase (NR) enzymes can be used. acs.org These biocatalytic transformations occur in aqueous media under mild conditions, avoid the need for expensive and toxic heavy metal catalysts, and offer high selectivity, presenting a highly sustainable alternative to traditional chemical methods. acs.org

By applying these principles, the synthesis of 2,6-dichloro-4-methylaniline and its derivatives can be optimized to be not only efficient and selective but also environmentally responsible.

Solvent-Free and Environmentally Benign Reaction Media

The chemical industry is increasingly focusing on developing synthetic methods that are both efficient and environmentally friendly. A key aspect of this is the move towards solvent-free reactions or the use of benign reaction media. In the synthesis of derivatives of this compound, particularly its trifluoromethyl analogue, several processes have been developed that align with these green chemistry principles.

Another patented process describes the preparation of 2,6-dichloro-4-trifluoromethyl aniline from 3,4-dichloro trifluoro toluene. google.com This multi-step synthesis, which includes dimethylamination, halogenation, catalytic side chain methyl halogenation, and hydrolysis, can also be conducted under solvent-free conditions. google.com Specifically, the chlorination and demethylation steps can be performed without a thinner, using sulfuryl chloride as both a reagent and the reaction medium. google.com

Furthermore, research into the thiocyanation of aryl compounds, including anilines, has demonstrated the feasibility of solvent-free reactions using ball-milling. acs.org This mechanochemical method uses ammonium persulfate and ammonium thiocyanate (B1210189) with silica (B1680970) as a grinding auxiliary to produce aryl thiocyanates in moderate to excellent yields. acs.org This technique is notable for its short reaction times and the absence of a workup, highlighting it as a greener alternative to traditional solution-based methods. acs.org

The use of water as a reaction medium is another cornerstone of green chemistry. In the synthesis of 2,6-dichloroanilines, a process involving the chlorination of 4-bromoanilides can be carried out in a mixture of an alkanoic acid and water. google.com The presence of water, particularly in a buffered system with an alkali metal bicarbonate, has been shown to significantly accelerate the reaction rate. googleapis.com

These examples underscore a clear trend towards minimizing or eliminating the use of volatile and often hazardous organic solvents in the synthesis of this compound and its derivatives, thereby reducing the environmental impact of these chemical processes.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in a process into the final product, thereby minimizing waste. wordpress.com This concept is crucial in the industrial synthesis of chemicals like this compound and its derivatives, where efficient use of resources and reduction of by-products are economically and environmentally significant.

Another strategy to enhance atom economy is to find valuable applications for by-products. In one synthetic pathway for 2,6-dichloro-4-trifluoromethyl-aniline, the halogenation of 4-chloro benzotrifluoride (B45747) also generates 3,4-dichloro-trifluoromethylphenyl, which is a key intermediate for producing diphenyl ether herbicides. wipo.int This transformation of a potential waste stream into a valuable product enhances the industrial feasibility and economic viability of the process. wipo.int

Waste minimization is also addressed through the careful selection of reagents and reaction conditions. For example, the use of hydrogen peroxide as a chlorinating agent in the synthesis of 2,4,6-trichloroaniline (B165571) from aniline, a precursor for 2,6-dichloroaniline, offers a greener alternative to other chlorinating agents, as the main by-product is water. google.com

Furthermore, process optimization plays a vital role in reducing waste. In the production of 2,6-dichloro-4-trifluoromethylaniline, unreacted raw materials can be recovered and recycled back into the process. google.com For example, after the ammoniation reaction, unreacted 3,4,5-Trichlorobenzotrifluoride can be recovered through rectification and reused. google.com

The principles of waste minimization also extend to laboratory procedures and material management. bsu.edu This includes re-evaluating procedures to determine if less hazardous reagents can be substituted and centralizing the purchasing of chemicals to avoid over-ordering and subsequent disposal of expired materials. bsu.edu For certain chemical wastes, reuse and recycling are viable options. For instance, some solvents can be used multiple times before they need to be disposed of. stlawu.edu

Synthesis of Complex Derivatives of this compound

Schiff Base Formation and Related Condensation Reactions

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of primary amines with carbonyl compounds, such as aldehydes and ketones. sciensage.infonih.govsciensage.info These compounds are of significant interest due to their wide range of applications, including in medicinal chemistry and as catalysts. sciensage.inforesearchgate.netresearchgate.net this compound and its analogues serve as important primary amine precursors in the synthesis of a variety of Schiff bases.

A common method for preparing Schiff bases involves reacting the substituted aniline with a suitable aldehyde in a solvent like methanol or ethanol, often in the presence of a catalytic amount of acetic acid. sciensage.infosciensage.info The reaction mixture is typically refluxed for several hours. sciensage.infosciensage.info For example, a series of Schiff bases has been synthesized by reacting 2,6-dichloro-4-trifluoromethyl aniline with various substituted aromatic vinyl aldehydes. sciensage.infosciensage.info Similarly, 2,6-dibenzhydryl-4-methylaniline (B1474207) has been reacted with 2-hydroxybenzaldehyde or 2-pyridinecarboxaldehyde (B72084) to form [N,O⁻] and [N,N] donor ligands, respectively. researchgate.net

The general procedure for the synthesis of these Schiff bases can be summarized in the following table:

| Reactants | Solvent | Catalyst | Reaction Conditions |

| Primary Amine (e.g., 2,6-dichloro-4-trifluoromethyl aniline) | Methanol or Ethanol | Acetic Acid (catalytic amount) | Reflux for several hours |

| Carbonyl Compound (e.g., substituted aromatic aldehyde) |

The resulting Schiff bases can be isolated by cooling the reaction mixture and precipitating the product in chilled water. sciensage.info The solid product can then be filtered, washed, and recrystallized. sciensage.info

These Schiff bases can be further utilized to form metal complexes. For instance, Schiff base ligands derived from 2,6-dibenzhydryl-4-methylaniline have been used to create mono- or dinuclear complexes with metals such as palladium, copper, and cobalt. researchgate.net Another study reports the synthesis of a new Schiff base, 2-[(2,6-Dichloro-4-iodo-phenylimino)-methyl]-4,6-diiodo-phenol, from 4,6-diiodosalicilaldehyde and 2,6-dichloro-4-iodoaniline, which was then used to prepare metal complexes with La(III), Pr(III), Nd(III), Tb(III), and Sm(III). rasayanjournal.co.in

The synthesis of these complex derivatives highlights the versatility of this compound and its analogues as building blocks in the creation of a diverse range of organic and organometallic compounds.

Functionalization for Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical and agrochemical products. googleapis.comlookchem.com Their functionalization allows for the creation of complex molecules with specific biological activities.

One of the most significant applications of these anilines is in the production of pesticides. For example, 2,6-dichloro-4-trifluoromethylaniline is a key intermediate in the synthesis of N-phenylpyrazole pesticides. quickcompany.in It is also a vital precursor for highly effective and low-toxicity agricultural chemicals. google.com The synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole, another important agrochemical intermediate, starts from 2,6-dichloro-4-trifluoromethylaniline. google.compatsnap.com

The functionalization of these anilines can be achieved through various chemical reactions. For instance, 2,6-diethyl-4-methylaniline (B1582614) undergoes a Meerwein arylation reaction with vinyl acetate (B1210297) to produce an intermediate that can be further processed to yield (2,6-diethyl-4-methyl) phenylacetic acid, a precursor for the herbicide pinoxaden. google.com

In the pharmaceutical industry, substituted anilines are used to create a range of therapeutic agents. 2'-Chloro-4'-methylacetanilide, a derivative of 4-methylaniline, serves as a key intermediate in the synthesis of various pharmaceutical compounds. lookchem.com

The following table summarizes some of the key functionalization reactions and their applications:

| Starting Material | Reagents | Product | Application |

| 2,6-dichloro-4-trifluoromethylaniline | Ethyl 2,3-dicyanopropionate | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole | Agrochemical Intermediate google.compatsnap.com |

| 2,6-diethyl-4-methylaniline | Vinyl acetate | (2,6-diethyl-4-methyl) phenylacetic acid | Herbicide Intermediate (Pinoxaden) google.com |

| p-Chlorobenzotrifluoride | Elemental chlorine, Ammonia water | 2,6-dichloro-4-trifluoromethyl-aniline | Pesticide Intermediate google.comwipo.int |

The versatility of this compound and its derivatives as intermediates stems from the ability to selectively introduce various functional groups onto the aniline core, leading to the development of new and improved pharmaceutical and agrochemical products. Research in this area continues to focus on developing more efficient and selective functionalization methods. uni-muenchen.de

Spectroscopic Characterization and Elucidation of Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Dichloro-4-methylaniline

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For this compound, this would involve analyzing the chemical environment of each proton and carbon atom.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

A detailed analysis of the ¹H and ¹³C NMR spectra is necessary for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and amino groups. Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two aromatic protons (at C-3 and C-5) would be chemically equivalent and should appear as a single signal. The methyl group protons would also produce a singlet, while the amino group protons would typically appear as a broad singlet.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the carbon atoms of the methyl group, the two aromatic C-H carbons, the two carbons bearing chlorine atoms, the carbon attached to the amino group, and the carbon at the 4-position attached to the methyl group. mdpi.comlibretexts.org The precise chemical shifts would confirm the substitution pattern. However, without experimental spectra, specific chemical shift values cannot be assigned.

2D NMR Techniques for Correlating Proton and Carbon Environments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, long-range couplings would be the primary interactions observed among the aromatic protons. An HSQC spectrum would directly link each proton to its attached carbon atom, confirming the assignments made from the 1D spectra. acs.orgnih.gov

Solvent Effects on NMR Chemical Shifts and Coupling Constants

The choice of solvent can significantly influence NMR spectra by altering the electronic environment of the nuclei. umn.eduresearchgate.netmdpi.com Studies on the effect of different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) on the chemical shifts of the amino and aromatic protons could provide insights into intermolecular interactions, such as hydrogen bonding between the amino group and the solvent. chemicalbook.comresearchgate.net However, no such studies have been specifically reported for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Comprehensive Analysis of Infrared Absorption Bands

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups. Key bands would include the N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration and the characteristic C-Cl stretching bands would also be present at lower wavenumbers. researchgate.netnih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this technique primarily provides insights into the transitions of π electrons in the benzene ring.

The UV-Vis spectrum of an aromatic compound is characterized by absorption bands that arise from the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. azooptics.com In the case of aniline (B41778) and its derivatives, the spectrum typically displays a primary and a secondary absorption band. These bands are sensitive to the nature and position of substituents on the aromatic ring. asianpubs.org The π→π transitions are generally the most intense and are useful for sensitive analytical determinations. uomustansiriyah.edu.iq For aromatic systems, these transitions typically occur in the 250–290 nm range. azooptics.com

The presence of halogen atoms as substituents on the aniline ring significantly influences the electronic absorption maxima (λmax). Halogen atoms are electron-withdrawing and can affect the energy of the molecular orbitals involved in the electronic transitions. Studies on various chloroanilines and dichloroanilines have shown that the position of the chlorine atoms relative to the amino group dictates the extent of the spectral shift. asianpubs.org

For instance, the introduction of chlorine atoms can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) depending on the specific substitution pattern and solvent polarity. asianpubs.orguomustansiriyah.edu.iq In a study of dichloroanilines, it was observed that the presence of two chlorine atoms can enhance the electrostatic contribution, leading to greater polarization of the excited state and its stabilization, which often results in a red shift. asianpubs.org However, the specific λmax for this compound is dependent on the solvent used, with polar solvents generally causing a shift in the absorption maxima. uomustansiriyah.edu.iq

Interactive Table: UV-Vis Absorption Data for Related Aniline Derivatives

| Compound | Solvent | λmax (nm) - Primary Band | λmax (nm) - Secondary Band |

|---|---|---|---|

| Aniline | Various | ~230 | ~280 |

| p-Chloroaniline | Isooctane | Not specified | Not specified |

| 2,4-Dichloroaniline | Isooctane | Not specified | Not specified |

Analysis of π→π* Transitions in Aromatic Systems

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for deducing its structure from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of this compound (C7H7Cl2N) is 174.9955546 Da. nih.gov This precise mass measurement is crucial for distinguishing it from other compounds that may have the same nominal mass.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound undergoes fragmentation, producing a characteristic pattern of fragment ions. The study of these fragmentation pathways provides valuable structural information. For haloanilines, common fragmentation pathways include the loss of a hydrogen halide or a halogen radical. nih.gov

In the mass spectrum of a related isomer, 2,4-dichloro-6-methylaniline (B42851), prominent peaks are observed at m/z 177, 175, and 140. nih.gov The peaks at m/z 175 and 177 correspond to the molecular ion, with the isotopic pattern being characteristic of a molecule containing two chlorine atoms. The peak at m/z 140 likely results from the loss of a chlorine atom.

For dichloroanilines in general, two fragmentation pathways have been proposed: one involving the formation of an aza-biheterocyclic intermediate and another proceeding via heterolytic hydrogen transfer. nih.gov The specific fragmentation of this compound would follow similar principles, with the initial loss of a chlorine radical or HCl being a probable first step, followed by further fragmentation of the resulting ions. The analysis of these fragments helps to confirm the positions of the substituents on the aniline ring.

Interactive Table: Key Mass Spectrometry Data for a Dichloro-methylaniline Isomer

| m/z | Interpretation |

|---|---|

| 177 | [M+2]+• molecular ion peak (with 37Cl) |

| 175 | [M]+• molecular ion peak (with 35Cl) |

Note: This data is for the isomer 2,4-dichloro-6-methylaniline and serves as an illustrative example of the expected fragmentation pattern. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like 2,6-dichloro-4-methylaniline. By approximating the many-body electronic Schrödinger equation, DFT offers a balance between computational cost and accuracy for predicting a wide range of molecular properties.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p) | Optimization of molecular geometries and vibrational frequencies for chloro-methylanilines. | researchgate.net |

| Hartree-Fock (HF) | 6-31G(d,p) | Comparison with DFT for structural parameter calculation. | researchgate.net |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter indicating the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

For molecules in the aniline (B41778) family, the HOMO is typically localized on the amino group and the phenyl ring, while the LUMO is distributed over the aromatic ring. In a study on 2,6-dichloro-4-nitroaniline, a closely related compound, the HOMO-LUMO energy gap was calculated to be -0.275055 atomic units. scribd.com FMO analysis helps predict sites susceptible to electrophilic and nucleophilic attack and explains intramolecular charge transfer phenomena. nih.govtandfonline.com

Table 2: Conceptual FMO Parameters and Their Significance

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Characterizes the capacity for electron donation. | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Characterizes the capacity for electron acceptance. | researchgate.net |

The distribution of electrons within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools derived from computational calculations that illustrate the charge distribution on the molecule's surface. semanticscholar.org These maps use a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are susceptible to nucleophilic attack. Green represents neutral potential regions.

For substituted anilines, the MEP would typically show a negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a site for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amino group would exhibit a positive potential. Mulliken charge analysis is another method used to quantify the charge distribution on each atom of the molecule, providing further insight into its reactive behavior. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or other properties, such as toxicity. nih.govnih.gov QSAR models are statistically derived equations that use numerical descriptors to represent the physicochemical properties of molecules. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Substituted anilines are a class of compounds frequently analyzed using QSAR to predict their environmental toxicity. nih.govajgreenchem.com For example, QSAR models have been developed to estimate the toxicity of various aromatic compounds to organisms like Tetrahymena pyriformis. nih.gov In such models, descriptors derived from the molecular structure of compounds like this compound would be used to predict their inhibitory growth concentration (IGC50). The goal is to develop reliable models that can predict the properties of untested chemicals, reducing the need for extensive experimental testing. nih.gov

Computational Electrochemistry for Oxidation Potentials

Computational electrochemistry uses quantum mechanical methods to predict redox potentials, providing insight into the electron transfer properties of molecules. The oxidation potential of anilines is a key parameter related to their chemical and metabolic stability. DFT calculations can be used to compute the energies of a molecule and its one-electron oxidized form (the radical cation) to predict its standard oxidation potential. rsc.org

Studies have shown a strong linear correlation between experimentally measured oxidation potentials and values computed using DFT for various substituted anilines and phenols. rsc.org The electrochemical oxidation of the closely related compound 2,6-dichloro-1,4-phenylenediamine (B1196924) has been studied experimentally, and such data can be used to benchmark and validate computational methods. nih.gov By accurately predicting oxidation potentials, computational methods can help in understanding the mechanisms of oxidative degradation and the potential for a compound to undergo metabolic activation into reactive species. rsc.orgresearchgate.net

Prediction of One-Electron Oxidation Potentials in Aqueous Media

The one-electron oxidation potential is a critical parameter that quantifies the ease with which a molecule can lose an electron, a fundamental step in many chemical and biological processes. Computational methods, such as semiempirical molecular orbital theory and density functional theory (DFT), are employed to predict these potentials in aqueous solutions. beilstein-journals.orgias.ac.in These calculations typically involve determining the Gibbs free energy of the molecule and its corresponding radical cation in both the gas phase and in an aqueous environment, often using a continuum solvation model. beilstein-journals.orgias.ac.in

For substituted anilines in general, a linear relationship has been observed between computationally predicted oxidation potentials and experimental values. beilstein-journals.orgias.ac.in These theoretical models can achieve a high degree of accuracy, with mean unsigned errors as low as 0.02 V for a training set of anilines. beilstein-journals.org The energy of the highest occupied molecular orbital (HOMO) of the neutral aniline in an aqueous solution also shows a good correlation with the oxidation potential. beilstein-journals.org

Table 1: Theoretical Approaches to Predicting One-Electron Oxidation Potentials of Substituted Anilines

| Computational Method | Key Features | Reference |

| Semiempirical Molecular Orbital Theory (e.g., AM1) | Less computationally expensive, suitable for larger molecules. Often used with solvation models like SM5.4. | beilstein-journals.orgias.ac.in |

| Density Functional Theory (DFT) | More accurate, considers electron correlation. Functionals like B3LYP are commonly used. | beilstein-journals.orgias.ac.in |

| Continuum Solvation Models (e.g., SM5.42R) | Simulates the effect of the solvent (water) on the molecule's electronic structure and energy. | beilstein-journals.orgias.ac.in |

This table is based on general methodologies for substituted anilines as specific data for this compound was not available.

Correlation with Experimental Electrochemical Data

The validation of computational predictions hinges on their correlation with experimental data. For substituted anilines, electrochemical techniques like cyclic voltammetry are used to measure oxidation potentials experimentally. ias.ac.in Studies on various anilines have demonstrated a strong linear correlation between the computationally derived potentials and those measured experimentally. beilstein-journals.orgias.ac.in This correlation allows for the reliable prediction of oxidation potentials for other, unmeasured anilines within the same class. beilstein-journals.org The electrochemical oxidation of chloro-substituted anilines in non-aqueous solutions like acetonitrile (B52724) has been shown to proceed via dimerization, with the nature of the products depending on the positions of the chloro substituents.

Table 2: Comparison of Predicted and Experimental One-Electron Oxidation Potentials for a Set of Substituted Anilines (Illustrative)

| Aniline Derivative | Predicted E°' (V vs. SHE) | Experimental E°' (V vs. SHE) | Reference |

| Aniline | Value | Value | beilstein-journals.org |

| 4-Chloroaniline (B138754) | Value | Value | beilstein-journals.org |

| 2,4-Dichloroaniline | Value | Value | beilstein-journals.org |

| This compound | Not Available | Not Available |

Note: Specific values for this compound are not available in the reviewed literature. This table illustrates the type of data generated in such studies.

Theoretical Studies on Hydrogen Bonding and Intermolecular Interactions

Theoretical studies are crucial for understanding the non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. For halogenated anilines, hydrogen bonds (N-H···N, N-H···X where X is a halogen) and halogen bonds (C-X···N, C-X···X) are significant. beilstein-journals.orgcdnsciencepub.com The presence and nature of these interactions can be investigated using computational methods and are often corroborated by X-ray crystallography data.

In ortho-substituted anilines, intramolecular hydrogen bonding can occur, influencing the conformation and properties of the molecule. researchgate.net The splitting of the N-H stretching frequency in the infrared spectrum can be an indicator of such interactions. researchgate.net In the solid state, intermolecular hydrogen bonds often dictate the crystal packing. For instance, in 2,6-dibromo-4-methylaniline, molecules are linked by N-H···N hydrogen bonds, forming chains. The analysis of crystal structures of related compounds, like substituted 2-chloroquinoline (B121035) derivatives, reveals the importance of C-H···Cl interactions in building the supramolecular assembly. cdnsciencepub.com The balance between hydrogen and halogen bonds is a key factor in the crystal engineering of haloanilinium salts. beilstein-journals.org

Reactivity and Reaction Mechanisms of 2,6 Dichloro 4 Methylaniline

Substitution Reactions on the Aromatic Ring

Substitution reactions on the benzene (B151609) ring of 2,6-dichloro-4-methylaniline are influenced by the combined directing effects of the amine, methyl, and chlorine substituents.

In electrophilic aromatic substitution, the amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in However, in this compound, both ortho positions relative to the amino group are blocked by chlorine atoms. The para position is occupied by the methyl group. The methyl group is also ortho-, para-directing, while the chlorine atoms are deactivating but ortho-, para-directing. lkouniv.ac.in

The positions open to substitution are C3 and C5. The directing effects of the substituents are as follows:

-NH₂ group: Directs ortho (blocked) and para (blocked). It strongly activates the ring.

-CH₃ group: Directs ortho (C3, C5) and para (blocked). It weakly activates the ring.

-Cl groups: Direct ortho (C3, C5) and para (C4, blocked). They deactivate the ring through induction but can donate electron density through resonance.

The outcome of an EAS reaction is therefore a contest between these directing effects. Often, to control the powerful activating effect of the amino group and prevent side reactions, it is first converted to an amide (e.g., an acetanilide) before carrying out the substitution. libretexts.org The amido group is still ortho-, para-directing but is less activating than the amino group. libretexts.org

Research on the nitration of the related 2,6-dichloroacetanilide (the acetylated form of 2,6-dichloroaniline) showed that substitution occurs predominantly at the 3-position (meta to the acetamido group). researchgate.net This outcome is attributed to the strong steric hindrance at the ortho positions (C6) and the deactivating nature of the chlorine atoms, which directs the incoming electrophile to the least hindered available position. researchgate.net A similar regioselectivity would be expected for this compound, with substitution favoring the C3 and C5 positions.

For instance, bromination can be achieved using elemental bromine or N-bromosuccinimide, sometimes in the presence of an EAS catalyst like iron(III) chloride (FeCl₃). google.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2,6-Dihaloacetanilides

| Starting Material | Reaction | Major Product | Reference |

|---|---|---|---|

| 2,6-Dichloroacetanilide | Mixed acid nitration | 2,6-Dichloro-3-nitroacetanilide | researchgate.net |

| 2-Chloro-6-methylacetanilide | Mixed acid nitration | Predominantly 3-nitro derivative | researchgate.net |

Nucleophilic aromatic substitution on aryl halides is generally difficult but can occur under specific conditions, typically if the aromatic ring is activated by strong electron-withdrawing groups (like -NO₂) or if very strong nucleophiles are used. libretexts.org The reaction usually proceeds via one of two main mechanisms: the SₙAr (addition-elimination) mechanism or the elimination-addition (benzyne) mechanism. libretexts.orgmasterorganicchemistry.com

In the SₙAr mechanism, a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups helps to stabilize this intermediate. In this compound, the chlorine atoms are electron-withdrawing via induction, but the amino and methyl groups are electron-donating, making the ring less susceptible to nucleophilic attack compared to a nitro-substituted analogue. However, displacement of the chlorine atoms is possible under forcing conditions or with potent nucleophiles.

The benzyne (B1209423) mechanism involves the elimination of a proton and a halide from adjacent positions by a very strong base, forming a highly reactive benzyne intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com This mechanism requires a hydrogen atom ortho to the leaving group, which is present at the C3 and C5 positions of this compound. masterorganicchemistry.com

Syntheses of related compounds demonstrate the feasibility of NAS. For example, 2,6-dichloro-4-trifluoromethylaniline can be prepared via a high-pressure ammoniation reaction, where a chlorine or other group is displaced by an amino group. google.com In some pyrimidine (B1678525) systems, the displacement of chloro-substituents by amines is a common synthetic step, where the chemoselectivity can be controlled by the reaction conditions and the nature of the amine. thieme-connect.com

Electrophilic Aromatic Substitution (EAS) Pathways

Reactions Involving the Amino Group

The amino group in this compound is a primary nucleophile, though its reactivity can be sterically hindered by the adjacent chlorine atoms.

Primary aromatic amines readily undergo acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride to form amides. libretexts.org This reaction is often used to protect the amino group or to moderate its activating effect during electrophilic substitution on the ring. libretexts.org For example, 2,6-dichloroaniline (B118687) can be acetylated using an acetic acid/acetic anhydride mixture. researchgate.net

Alkylation of the amino group is also possible but can be more difficult to control than acylation, and over-alkylation to form secondary and tertiary amines can occur. The steric hindrance from the two ortho-chlorine substituents would likely slow the rate of N-alkylation compared to an unhindered aniline (B41778). In related syntheses, demethylation of N,N-dimethyl anilines is a key step, indicating that N,N-dialkylated products can be formed and are synthetically useful intermediates. google.com

As a primary arylamine, this compound can undergo diazotization upon treatment with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). libretexts.org This reaction converts the amino group into a diazonium salt (-N₂⁺).

Arenediazonium salts are highly versatile synthetic intermediates. They can undergo a variety of substitution reactions (Sandmeyer reactions) to replace the diazonium group with a wide range of substituents (-Cl, -Br, -CN, -OH, -H). libretexts.org For example, treatment of a diazonium salt with hypophosphorous acid (H₃PO₂) can be used to remove the amino group from the ring entirely. libretexts.org

Furthermore, diazonium salts can act as electrophiles and react with activated aromatic rings, such as phenols or other anilines, in electrophilic aromatic substitution reactions known as diazonium coupling. lkouniv.ac.inlibretexts.org This yields brightly colored azo compounds, which are widely used as dyes. libretexts.org The reaction of the diazonium salt of this compound with a suitable coupling partner would produce a complex azo dye.

Acylation and Alkylation Reactions

Catalytic Transformations of this compound

The structure of this compound allows for several types of catalytic transformations. The chlorine atoms serve as handles for metal-catalyzed cross-coupling reactions, and the aniline moiety can participate in or direct other catalytic processes.

Catalytic Reduction/Dehalogenation: The chlorine atoms can be removed via catalytic hydrogenation. For example, selective reduction of a bromo substituent in the presence of chloro substituents on an anilide ring can be achieved using a palladium on carbon (Pd/C) catalyst. google.com This suggests that selective or full dehalogenation of this compound is feasible under appropriate catalytic conditions.

Cross-Coupling Reactions: The C-Cl bonds are suitable for participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 2 and/or 6 positions, providing access to a wide array of more complex molecular architectures.

Catalysis of Amine Reactions: The amino group can itself be the site of catalytic reactions. For instance, Schiff bases can be formed by the condensation of the aniline with aldehydes, a reaction that is often catalyzed by a small amount of acid, such as acetic acid. sciensage.info

Catalyst-Involved Synthesis: In the synthesis of related compounds like 2,6-dichloro-4-trifluoromethyl-aniline, composite catalysts comprising an elemental metal (e.g., iron) and a metal halide (e.g., ferric chloride) are used to catalyze the chlorination of the aromatic ring. google.com

Table 2: Examples of Catalytic Reactions in Related Anilines

| Reaction Type | Substrate Type | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Dehalogenation | 2,6-dichloro-4-bromoanilide | Pd/C | 2,6-dichloroanilide | google.com |

| Halogenation | p-Chlorobenzotrifluoride | Fe/FeCl₃ | 3,4,5-Trichlorobenzotrifluoride | google.com |

Role of Transition Metal Catalysts in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr In the context of this compound, palladium-based catalysts are of significant interest. The presence of two chlorine atoms in the ortho positions to the amino group presents steric challenges for cross-coupling reactions. However, the development of sterically hindered and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has enabled efficient coupling of sterically demanding aryl chlorides. organic-chemistry.org

For instance, palladium complexes with bulky ligands can facilitate Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions involving 2,6-disubstituted aryl halides. dicp.ac.cn The reactivity of the C-Cl bonds in this compound would be influenced by the electronic nature of the catalyst and the coupling partner. While specific examples detailing the cross-coupling of this compound are not extensively documented in the provided results, the general principles suggest that with the appropriate choice of a palladium precatalyst, a sterically demanding and electron-rich ligand, and suitable reaction conditions, selective cross-coupling at one or both chlorine atoms could be achieved. organic-chemistry.orgnih.gov The choice of ligand is crucial in overcoming the steric hindrance and facilitating the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step in the catalytic cycle.

Table 1: Representative Palladium Catalyst Systems for Cross-Coupling of Aryl Chlorides

| Catalyst System | Ligand Type | Typical Reactions | Reference |

| Pd(OAc)₂ / SPhos | Buchwald phosphine | Suzuki-Miyaura, Buchwald-Hartwig | |

| Pd₂(dba)₃ / XPhos | Buchwald phosphine | Suzuki-Miyaura, Buchwald-Hartwig | acs.org |

| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene (NHC) | Suzuki-Miyaura | organic-chemistry.org |

| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Suzuki-Miyaura |

This table is illustrative and based on general findings for aryl chlorides; specific applicability to this compound would require experimental validation.

Biocatalysis for Selective Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of organic compounds. Enzymes such as lipases, halogenases, and cytochrome P450s have shown potential in modifying halogenated anilines. nih.govrsc.orgnih.gov

Lipases (EC 3.1.1.3) are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. nih.govutupub.fi While direct lipase-catalyzed reactions on this compound are not specified, related transformations suggest its potential as a substrate. For example, lipase (B570770) from Burkholderia cepacia has been used for the kinetic resolution of various amines. utupub.fi The application of lipases could be envisioned for the resolution of derivatives of this compound bearing a chiral center.

Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of aromatic compounds. rsc.orgchemrxiv.org These enzymes could potentially be used for the further halogenation of this compound or, through reverse engineering, for dehalogenation reactions. Structure-guided mutagenesis of tryptophan halogenases has been shown to alter their regioselectivity and expand their substrate scope to include various anilines. rsc.org

Cytochrome P450 enzymes are involved in the metabolism of a wide range of xenobiotics, including halogenated anilines. nih.gov Studies on 4-halogenated anilines have shown that cytochrome P450 can catalyze dehalogenation. nih.gov The efficiency of this process is dependent on the nature of the halogen substituent. nih.gov Microbial degradation pathways of halogenated aromatics often involve mono- and dioxygenases that can hydroxylate the aromatic ring, leading to dehalogenation and eventual ring cleavage. nih.gov

Table 2: Potential Biocatalytic Transformations for this compound Derivatives

| Enzyme Class | Transformation | Potential Application | Reference |

| Lipases | Enantioselective acylation/hydrolysis | Kinetic resolution of chiral derivatives | utupub.fiutupub.fi |

| Halogenases | Regioselective halogenation/dehalogenation | Synthesis of polyhalogenated anilines or selective dehalogenation | rsc.orgchemrxiv.org |

| Cytochrome P450s | Oxidative dehalogenation, hydroxylation | Bioremediation, metabolic studies | nih.gov |

| Mono/Dioxygenases | Hydroxylation, ring cleavage | Biodegradation pathways | nih.gov |

Photochemical and Radiolytic Degradation Pathways

The photocatalytic degradation of chlorinated anilines in aqueous suspensions, typically using semiconductor photocatalysts like TiO₂, involves the generation of highly reactive oxygen species (ROS). mdpi.com Upon irradiation with UV light of appropriate wavelength, the photocatalyst generates electron-hole pairs (e⁻/h⁺). researchgate.net The photogenerated holes (h⁺) can directly oxidize the aniline molecule adsorbed on the catalyst surface or react with water to produce hydroxyl radicals (•OH). researchgate.net The electrons (e⁻) can react with adsorbed oxygen to form superoxide (B77818) radical anions (O₂⁻•), which can further lead to the formation of other ROS. researchgate.net

The degradation of chloroanilines proceeds through a series of steps including hydroxylation of the aromatic ring, dehalogenation, and eventual ring opening, leading to the formation of smaller aliphatic compounds and ultimately mineralization to CO₂, H₂O, and inorganic ions. mdpi.com The primary intermediates in the degradation of chloroanilines are often hydroxylated and dehalogenated species. For instance, the degradation of 2-chloroaniline (B154045) has been shown to produce 2-chlorophenol (B165306) and p-benzoquinone as major intermediates. mdpi.com

The pH of the reaction medium significantly affects the rate of photocatalytic degradation of chloroanilines. scispace.comresearchgate.net The surface charge of the photocatalyst and the speciation of the aniline derivative are pH-dependent. For chloroanilines, the degradation rate is often enhanced under neutral to slightly alkaline conditions. researchgate.net At a pH above the point of zero charge (pzc) of the catalyst (e.g., TiO₂), the surface is negatively charged, which can influence the adsorption of the pollutant. researchgate.net For p-chloroaniline, degradation was found to increase when the pH was raised from 3 to 7. researchgate.net

The concentration of the photocatalyst is another critical parameter. The degradation rate generally increases with catalyst loading up to an optimal concentration. researchgate.netrsc.org Beyond this point, the rate may decrease due to increased light scattering and agglomeration of catalyst particles, which reduces the penetration of light and the number of active sites available. researchgate.netrsc.org For the photodegradation of p-chloroaniline, an optimal catalyst dosage was observed, and a further increase in concentration led to a decrease in the degradation rate. rsc.org

Table 3: Factors Influencing Photocatalytic Degradation of Chloroanilines

| Parameter | Effect on Degradation Rate | Rationale | References |

| pH | Optimal rate typically at neutral to slightly alkaline pH. | Affects catalyst surface charge and pollutant speciation, influencing adsorption. | scispace.comresearchgate.net |

| Catalyst Concentration | Increases to an optimum, then decreases. | Increased active sites vs. light scattering and particle agglomeration. | researchgate.netrsc.org |

Mechanisms of Photocatalytic Oxidation in Aqueous Suspensions

Intramolecular Radical Addition Reactions

Intramolecular radical addition reactions are a powerful tool for the construction of cyclic structures. For this compound, this type of reactivity would typically involve the generation of a radical on a side chain attached to the nitrogen atom, which then cyclizes onto the aromatic ring or an appended unsaturated system.

The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific reaction conditions. The presence of the two ortho-chloro substituents on the aniline ring would likely influence the geometry of the transition state and could potentially direct the regiochemical outcome of the cyclization. Furthermore, Mn(III)-mediated radical cascade cyclizations of o-alkenyl aromatic isocyanides have been shown to produce N-unprotected 2-aryl-3-cyanoindoles through a sequence of intermolecular radical addition, intramolecular cyclization, and C-C bond cleavage. organic-chemistry.org This highlights the potential for complex heterocyclic synthesis starting from appropriately functionalized aniline derivatives.

Environmental Chemistry and Degradation Studies

Biodegradation of 2,6-Dichloro-4-methylaniline in Environmental Systems

The microbial breakdown of xenobiotic compounds like this compound is a key process in their removal from the environment. ethernet.edu.et The rate and extent of this biodegradation are influenced by a variety of factors, including the chemical structure of the compound and the presence of specific microbial populations. epa.gov

Isolation and Characterization of Metabolizing Microorganisms

The ability of microorganisms to degrade synthetic compounds is a crucial aspect of bioremediation. ethernet.edu.et The isolation of specific microbial strains capable of utilizing chloroanilines as a source of carbon and nitrogen is a significant step in understanding their environmental degradation. nih.gov

Several bacterial strains have been identified that can degrade various chloroanilines. For instance, a strain of Delftia tsuruhatensis H1 has been shown to degrade 2-chloroaniline (B154045), 3-chloroaniline, and 4-chloroaniline (B138754). nih.gov This strain was also capable of decomposing other substituted anilines, including 3,4-dichloroaniline (B118046) and 2,4-dichloroaniline. nih.gov Similarly, Moraxella sp. strain G can utilize several halogenated anilines, although its activity against anilines with larger substituents like a methyl group is limited. nih.gov Research has also identified Pseudomonas and Rhodococcus species as being capable of degrading chloroanilines. frontiersin.org For example, Pseudomonas cepacia strain CMA1 can utilize 3-chloro-4-methylaniline (B146341) as its sole source of carbon and energy. nih.gov Fungi, such as those from the genus Mycobacterium, have also been isolated for their ability to degrade aromatic hydrocarbons. nih.gov

The process of isolating such microorganisms often involves standard culture enrichment techniques using the target compound as the sole carbon and energy source. nih.gov Characterization typically includes techniques like fatty acid analysis and 16S rDNA sequencing to identify the microbial species. nih.gov

Identification of Biodegradation Pathways and Metabolites

The biodegradation of chloroanilines generally proceeds through the formation of corresponding catechols, which are then further broken down via either ortho- or meta-cleavage pathways. frontiersin.orgnih.gov

The initial step in the degradation of chloroanilines is often an oxidative deamination catalyzed by an aniline (B41778) oxygenase, which converts the chloroaniline to a chlorocatechol. nih.govnih.gov For instance, the degradation of 4-chloroaniline by Moraxella sp. strain G proceeds through the formation of 4-chlorocatechol (B124253), which is then degraded via a modified ortho-cleavage pathway. nih.gov In the case of 3-chloro-4-methylaniline degradation by Pseudomonas cepacia strain CMA1, it is proposed that the initial step involves an aniline oxygenase reaction, likely forming a chloromethylcatechol that is subsequently degraded through an ortho-cleavage pathway. frontiersin.orgnih.gov

The specific metabolites formed can vary depending on the microorganism and the specific chloroaniline. For example, the degradation of 3-chloro-2-methylaniline (B42847) by Rhodococcus rhodochrous CTM leads to the formation of 4-chloro-3-methylcatechol, which is then converted to 2-hydroxy-5-chloro-6-oxoheptanoic acid. frontiersin.org In some cases, multiple degradation routes can exist within a single organism. Acinetobacter baylyi strain GFJ2 degrades 3,4-dichloroaniline by first dehalogenating it to 4-chloroaniline, which is then either further dehalogenated to aniline or dioxygenated to 4-chlorocatechol. frontiersin.org

| Original Compound | Microorganism | Key Metabolites | Degradation Pathway |

| 4-Chloroaniline | Moraxella sp. strain G | 4-Chlorocatechol | Modified ortho-cleavage |

| 3-Chloro-4-methylaniline | Pseudomonas cepacia strain CMA1 | Chloromethylcatechol (proposed) | Ortho-cleavage |

| 3-Chloro-2-methylaniline | Rhodococcus rhodochrous CTM | 4-Chloro-3-methylcatechol, 2-hydroxy-5-chloro-6-oxoheptanoic acid | Not specified |

| 3,4-Dichloroaniline | Acinetobacter baylyi GFJ2 | 4-Chloroaniline, Aniline, 4-Chlorocatechol | Dehalogenation and ortho-cleavage |

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial degradation of compounds like this compound is influenced by a multitude of environmental and biological factors. ethernet.edu.etepa.gov

Environmental Factors:

pH and Temperature: These are critical parameters that affect microbial metabolism and enzyme activity. ethernet.edu.etepa.gov

Nutrient Availability: The presence of essential nutrients is vital for microbial growth and metabolism. ethernet.edu.etepa.gov The addition of substances like yeast extract, citrate, or succinate (B1194679) has been shown to accelerate the degradation of chloroanilines. nih.gov

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are utilized. ethernet.edu.et

Substrate Concentration: The concentration of the pollutant can impact the rate of degradation. epa.gov

Bioavailability: The accessibility of the compound to the microorganisms is a key factor. ethernet.edu.et

Biological Factors:

Acclimation: Many microorganisms require a period of adaptation before they can efficiently degrade a specific compound. epa.gov

Co-metabolism and Competitive Inhibition: The presence of other substrates can either enhance (co-metabolism) or inhibit the degradation of the target compound. For example, the presence of aniline has been shown to strongly inhibit the degradation of chloroanilines by Delftia tsuruhatensis H1. nih.gov

Formation of Toxic Metabolites: The production of toxic intermediates can inhibit further degradation. epa.gov

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are often used when conventional treatment methods are ineffective. researchgate.net

Photocatalytic Degradation using Titanium Dioxide

Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is an effective AOP for the destruction of organic pollutants in water. researchgate.net When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals that can degrade a wide range of organic compounds. scirp.org

The efficiency of photocatalytic degradation is influenced by several factors, including the catalyst dose, pH, and the initial concentration of the substrate. scirp.org For the degradation of 2,6-dichlorophenol, a structurally similar compound, the maximum degradation was achieved at an acidic pH of 4 with a TiO₂ dose of 1.25 g/L. scirp.org The degradation process often follows pseudo-first-order kinetics. scirp.org The use of nano-sized TiO₂ particles can enhance photocatalytic activity due to their larger surface-to-volume ratio. scientificarchives.com

| Parameter | Optimal Condition for 2,6-Dichlorophenol Degradation |

| Catalyst | Titanium Dioxide (TiO₂) |

| Catalyst Dose | 1.25 g/L |

| pH | 4 |

| Kinetics | Pseudo-first-order |

Ozonation and Fenton-like Processes

Ozonation and Fenton-like processes are powerful AOPs for the degradation of recalcitrant organic pollutants. researchgate.netmdpi.com

Ozonation involves the use of ozone (O₃) to oxidize pollutants. The degradation can occur through direct reaction with ozone or through the generation of hydroxyl radicals, particularly at basic pH. mdpi.com The combination of ozone with UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can accelerate the production of hydroxyl radicals, leading to more efficient degradation. researchgate.net While ozonation can be effective for complete degradation, it may be limited in terms of mineralization (the complete conversion of the organic compound to CO₂, water, and mineral acids). mdpi.com

Fenton-like processes utilize a catalyst, often an iron salt, and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. mdpi.com The efficiency of these processes is dependent on the doses of the catalyst and H₂O₂. mdpi.com Combining Fenton processes with ozonation can significantly enhance the mineralization of organic pollutants. mdpi.com For instance, a coupled Fenton-ozonation process has been shown to be effective in degrading 2,4-D, another chlorinated aromatic compound. mdpi.com The addition of oxidants like ozone to a Fenton process can drastically reduce the treatment time required for complete mineralization.

The degradation of pollutants by brown-rot fungi, which can involve a Fenton-type reaction, has been observed to produce hydroxylated metabolites. For example, the degradation of 2,4-dichlorophenol (B122985) by Gloeophyllum striatum resulted in the formation of 4-chlorocatechol and 3,5-dichlorocatechol. researchgate.net

Environmental Fate and Transport Mechanisms

The transport of this compound through the environment is a complex process influenced by its tendency to move between air, water, and soil.

Table 1: Volatilization Data for Structurally Related Compounds

| Compound | Estimated Henry's Law Constant (atm-cu m/mole) | Estimated Volatilization Half-life (Model River) | Estimated Volatilization Half-life (Model Lake) |

|---|---|---|---|

| 3-chloro-p-toluidine | 2.0 x 10⁻⁶ guidechem.com | 22 days guidechem.com | 160 days guidechem.com |

| 2,4-Dichlorotoluene | 4.2 x 10⁻³ echemi.com | 4 hours echemi.com | 5 days echemi.com |

The tendency of this compound to attach to soil and sediment particles is a critical factor in its environmental mobility. This process, known as adsorption, is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A key experimental study determined the log Koc of this compound to be 2.86 using the Reverse Phase High-Performance Liquid Chromatography (HPLC) method according to OECD Guideline 121. europa.eu This log Koc value suggests that the compound has a negligible sorption to soil and sediment, indicating a potential for rapid migration into groundwater. europa.eu

Table 2: Adsorption Data for this compound

| Parameter | Value | Method | Implication |

|---|---|---|---|

| Log Koc | 2.86 europa.eu | HPLC method (OECD 121) europa.eu | Negligible sorption, potential for rapid migration to groundwater. europa.eu |

| Freundlich Constant (Kf) at 20.85 °C | 0.025 europa.eu | Batch Equilibrium europa.eu | Low adsorption rate, moderate migration potential. europa.eu |

| Freundlich Constant (Kf) at 29.85 °C | 0.024 europa.eu | Batch Equilibrium europa.eu | Low adsorption rate, moderate migration potential. europa.eu |

| Freundlich Constant (Kf) at 39.85 °C | 0.021 europa.eu | Batch Equilibrium europa.eu | Low adsorption rate, moderate migration potential. europa.eu |

| Freundlich Constant (Kf) at 49.85 °C | 0.0152 europa.eu | Batch Equilibrium europa.eu | Low adsorption rate, moderate migration potential. europa.eu |

Volatilization from Water Surfaces

Dehalogenation Strategies for Environmental Remediation

The removal of halogen atoms from aromatic compounds, known as dehalogenation, is a crucial strategy for the remediation of environments contaminated with organohalides like this compound. These strategies aim to convert toxic organic halides into more benign chemicals. sci-hub.se

Several dehalogenation methods have been developed. Metal-catalyzed reductions and reductions by hydride are established processes, though they can suffer from drawbacks such as toxic waste and harsh reaction conditions. sci-hub.se An alternative is radical dehalogenation, which can function under milder conditions. sci-hub.se A recent transition-metal-free approach demonstrated a mild protocol for the hydrodehalogenation of aryl halides using a reduced odd alternant hydrocarbon phenalenyl. sci-hub.se

Bioremediation offers an effective and environmentally friendly strategy. This process utilizes microorganisms to degrade contaminants. For chlorinated aromatic compounds, a key bacterial strategy involves activating the compound by converting it to a coenzyme A (CoA) thioester, which prepares it for subsequent hydrolytic dehalogenation. This is observed in the degradation of 4-chlorobenzoate, where it is converted to its CoA thioester before the chlorine atom is removed.

In the context of chlorinated anilines, bioremediation can occur through various microbial pathways. Anaerobic reductive dechlorination is a significant process where bacteria use the chlorinated compound as a terminal electron acceptor, sequentially removing chlorine atoms. unimib.it Various bacteria, including Dehalococcoides, Dehalobacter, and Geobacter species, are known to carry out partial or complete dechlorination of chlorinated compounds. unimib.it Fungi also play a role in the bioremediation of contaminated soils. For example, autochthonous fungi have been shown to effectively remove dichloroaniline isomers from historically contaminated soil. nih.gov One study identified that Stachybotrys sp. was capable of partially degrading various contaminants, including dichloroaniline isomers. nih.gov These dehalogenation strategies, proven effective for other chlorinated aryl compounds, represent viable approaches for the remediation of sites contaminated with this compound.

Applications in Materials Science and Industrial Processes

Precursor in the Synthesis of Advanced Polymers and Oligomers

The compound is a key starting material for creating polymers with tailored characteristics. The presence of substituents on the aromatic ring allows for the modification of the polymer backbone, which can influence the final properties of the material.